molecular formula C10H20 B104024 trans-2-Decene CAS No. 19398-79-9

trans-2-Decene

Cat. No.: B104024
CAS No.: 19398-79-9
M. Wt: 140.27 g/mol
InChI Key: YKNMBTZOEVIJCM-UHFFFAOYSA-N
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Description

trans-2-Decene is an unsaturated hydrocarbon with a carbon-carbon double bond located at the second carbon atom in the chain. It is a member of the alkene family and has the molecular formula C10H20. The “trans” designation indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Decene can be synthesized through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2-decanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Dehydrohalogenation of Alkyl Halides: Another method involves the elimination of hydrogen halide from 2-decyl halides using a strong base like potassium tert-butoxide in a suitable solvent such as dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of decane. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms and form the double bond.

Chemical Reactions Analysis

Types of Reactions: trans-2-Decene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.

    Hydrogenation: The double bond can be hydrogenated to form decane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Halogenation: this compound reacts with halogens like bromine or chlorine to form vicinal dihalides.

    Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride or hydrogen bromide across the double bond results in the formation of alkyl halides.

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.

    Hydrogenation: Hydrogen gas, palladium on carbon catalyst.

    Halogenation: Bromine, chlorine.

    Hydrohalogenation: Hydrogen chloride, hydrogen bromide.

Major Products:

    Oxidation: Epoxides, diols.

    Hydrogenation: Decane.

    Halogenation: Vicinal dihalides.

    Hydrohalogenation: Alkyl halides.

Scientific Research Applications

trans-2-Decene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: this compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of trans-2-Decene involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon double bond. This double bond is a site of high electron density, making it reactive towards electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    cis-2-Decene: The “cis” isomer has hydrogen atoms on the same side of the double bond, resulting in a more bent structure.

    1-Decene: An alkene with the double bond at the first carbon atom.

    3-Decene: An alkene with the double bond at the third carbon atom.

Uniqueness: trans-2-Decene is unique due to its linear structure, which affects its physical properties and reactivity compared to its “cis” isomer and other positional isomers. The “trans” configuration results in a higher melting point and different reactivity patterns in chemical reactions.

Properties

IUPAC Name

dec-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3,5H,4,6-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNMBTZOEVIJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860337
Record name 2-​Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6816-17-7
Record name 2-​Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In this example, inverse electron demand D-A reaction of acrolein with 3,4-tetrahydropyran is described. The procedure involves refluxing of 0.056 g of acrolein, 1.68 g of tetrahydropyran and 0.30 g of the catalyst prepared according to example 1 above in 10 ml of benzene at 60 (C 20 h. The catalyst was filtered off. After evaporation of solvent, the residue was chromatographed over silica gel column by eluting with 5% acetone/petroleum ether to give 0.12 g of endo adduct, 1,9-dioxabicyclo[4.4.05,10 ]dec-2-ene
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,4-tetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
0.056 g
Type
reactant
Reaction Step Three
Quantity
1.68 g
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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